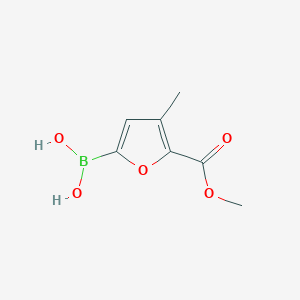
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid is an organic compound with the molecular formula C7H9BO5. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Medicine: Research is ongoing into its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of (5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid involves its ability to form stable complexes with various biomolecules. This is primarily due to the boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Methoxycarbonyl)furan-2-yl)boronic acid: Similar structure but lacks the methyl group at the 4-position.
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a boronic acid group
Uniqueness
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C7H9BO5 |
|---|---|
Poids moléculaire |
183.96 g/mol |
Nom IUPAC |
(5-methoxycarbonyl-4-methylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO5/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 |
Clé InChI |
FOBHFMUQCKBJFE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(O1)C(=O)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


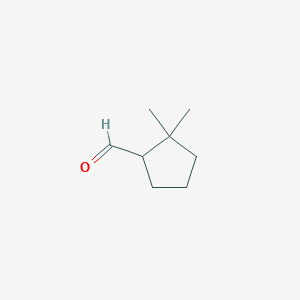
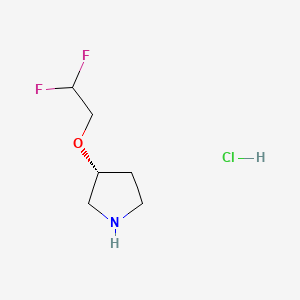

![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
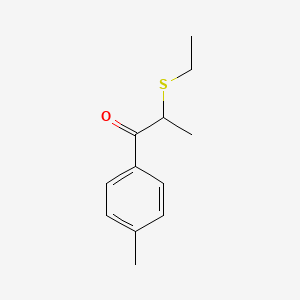
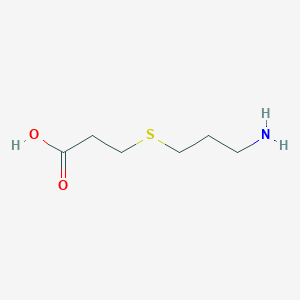
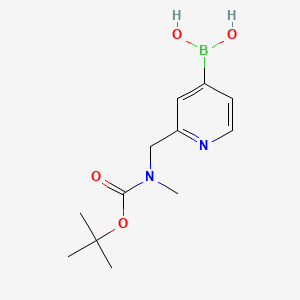
![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)

![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)

methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
